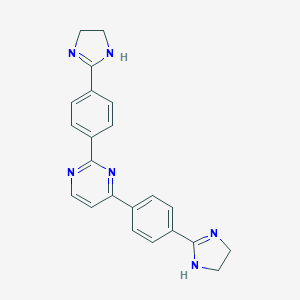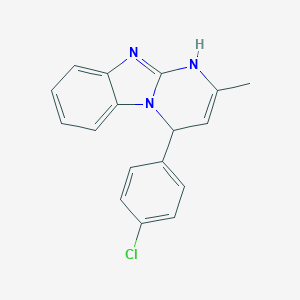
1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(4-chlorophenyl)-N'-(2-methylpyrimidin-4-yl)benzene-1,2-diamine or AG-014699. It is a PARP inhibitor that has been studied for its ability to inhibit DNA repair mechanisms in cancer cells. In
Mécanisme D'action
1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole works by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. By inhibiting PARP, this compound prevents cancer cells from repairing DNA damage caused by chemotherapy and radiation therapy. This leads to increased DNA damage and cell death in cancer cells, while sparing normal cells that have intact DNA repair mechanisms.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound leads to increased DNA damage and cell death. It has also been shown to inhibit the growth and proliferation of cancer cells. In normal cells, this compound has been shown to have minimal effects on DNA repair mechanisms, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole is its ability to sensitize cancer cells to DNA-damaging agents. This makes it a promising candidate for combination therapy with other cancer treatments. However, this compound has a relatively low yield and requires careful optimization to achieve high purity. Additionally, it has been shown to have limited efficacy in certain types of cancer, highlighting the need for further research and development.
Orientations Futures
There are several potential future directions for research on 1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole. One area of focus could be on developing more efficient synthesis methods to increase yield and purity. Another potential direction could be on exploring the use of this compound in combination therapy with other cancer treatments. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields beyond cancer treatment.
Méthodes De Synthèse
The synthesis of 1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole is a multistep process that involves the reaction of 4-chloroaniline with 2-methyl-4-nitropyrimidine to form N-(4-chlorophenyl)-N'-(2-methylpyrimidin-4-yl)benzene-1,2-diamine. This intermediate is then cyclized with o-phenylenediamine to form the final product. The yield of this reaction is typically low, and the process requires careful optimization to achieve high purity and yield.
Applications De Recherche Scientifique
1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole has been studied extensively for its potential applications in cancer treatment. As a PARP inhibitor, it has been shown to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapy. This compound has also been studied for its ability to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to enhance the efficacy of other cancer treatments, making it a promising candidate for combination therapy.
Propriétés
Numéro CAS |
169132-72-3 |
|---|---|
Formule moléculaire |
C17H14ClN3 |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C17H14ClN3/c1-11-10-16(12-6-8-13(18)9-7-12)21-15-5-3-2-4-14(15)20-17(21)19-11/h2-10,16H,1H3,(H,19,20) |
Clé InChI |
CCZUUHZCSDUXSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)Cl |
Synonymes |
1,4-Dihydro-4-(4-chlorophenyl)-2-methylpyrimido(1,2-a)benzimidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



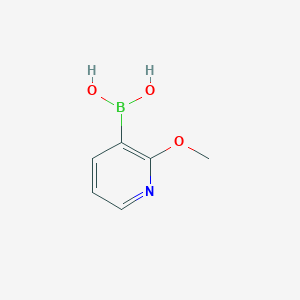
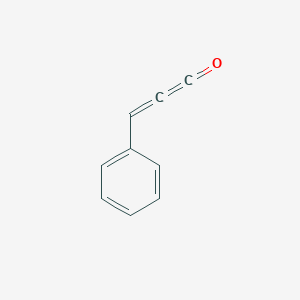

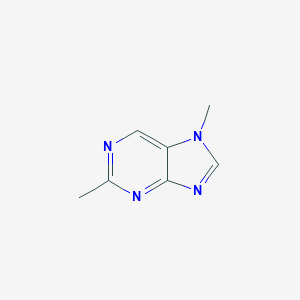

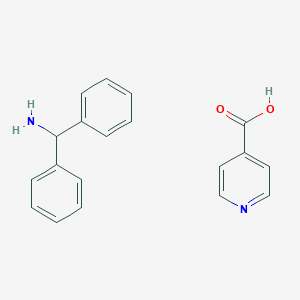


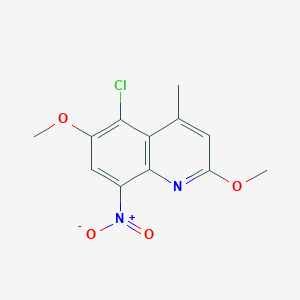
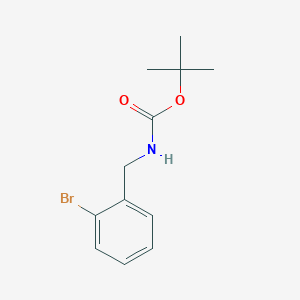


![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)
